molecular formula C32H28N6O4 B11832691 1H-Benzimidazole-7-carboxylic acid, 2-ethoxy-1-[[2'-[1-[(4-methoxyphenyl)methyl]-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-

1H-Benzimidazole-7-carboxylic acid, 2-ethoxy-1-[[2'-[1-[(4-methoxyphenyl)methyl]-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-

Cat. No.: B11832691
M. Wt: 560.6 g/mol
InChI Key: RBXMXOKQYCSHTP-UHFFFAOYSA-N
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Description

1H-Benzimidazole-7-carboxylic acid, 2-ethoxy-1-[[2’-[1-[(4-methoxyphenyl)methyl]-1H-tetrazol-5-yl][1,1’-biphenyl]-4-yl]methyl]- is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Benzimidazole-7-carboxylic acid, 2-ethoxy-1-[[2’-[1-[(4-methoxyphenyl)methyl]-1H-tetrazol-5-yl][1,1’-biphenyl]-4-yl]methyl]- typically involves multi-step organic reactions. One common method includes the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic or basic conditions . The reaction conditions often require elevated temperatures and the presence of catalysts to facilitate the formation of the benzimidazole ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1H-Benzimidazole-7-carboxylic acid, 2-ethoxy-1-[[2’-[1-[(4-methoxyphenyl)methyl]-1H-tetrazol-5-yl][1,1’-biphenyl]-4-yl]methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-7-carboxylic acid derivatives, while reduction may produce various benzimidazole alcohols .

Scientific Research Applications

1H-Benzimidazole-7-carboxylic acid, 2-ethoxy-1-[[2’-[1-[(4-methoxyphenyl)methyl]-1H-tetrazol-5-yl][1,1’-biphenyl]-4-yl]methyl]- has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 1H-Benzimidazole-7-carboxylic acid, 2-ethoxy-1-[[2’-[1-[(4-methoxyphenyl)methyl]-1H-tetrazol-5-yl][1,1’-biphenyl]-4-yl]methyl]- involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors critical for the survival and proliferation of pathogens or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 1H-Benzimidazole-2-carboxylic acid
  • Methyl 2-ethoxybenzimidazole-7-carboxylate
  • 1H-Benzimidazole-7-carboxylic acid, 2-ethoxy-1-methyl-

Uniqueness

1H-Benzimidazole-7-carboxylic acid, 2-ethoxy-1-[[2’-[1-[(4-methoxyphenyl)methyl]-1H-tetrazol-5-yl][1,1’-biphenyl]-4-yl]methyl]- stands out due to its unique structural features, which confer specific biological activities and chemical reactivity.

Properties

Molecular Formula

C32H28N6O4

Molecular Weight

560.6 g/mol

IUPAC Name

2-ethoxy-3-[[4-[2-[1-[(4-methoxyphenyl)methyl]tetrazol-5-yl]phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid

InChI

InChI=1S/C32H28N6O4/c1-3-42-32-33-28-10-6-9-27(31(39)40)29(28)37(32)19-21-11-15-23(16-12-21)25-7-4-5-8-26(25)30-34-35-36-38(30)20-22-13-17-24(41-2)18-14-22/h4-18H,3,19-20H2,1-2H3,(H,39,40)

InChI Key

RBXMXOKQYCSHTP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN=NN5CC6=CC=C(C=C6)OC)C(=O)O

Origin of Product

United States

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